molecular formula C10H16OSn B8682511 Stannane, (4-methoxyphenyl)trimethyl- CAS No. 940-00-1

Stannane, (4-methoxyphenyl)trimethyl-

Cat. No.: B8682511
CAS No.: 940-00-1
M. Wt: 270.94 g/mol
InChI Key: PGTKMYURPOFONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, (4-methoxyphenyl)trimethyl- is a useful research compound. Its molecular formula is C10H16OSn and its molecular weight is 270.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, (4-methoxyphenyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, (4-methoxyphenyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

940-00-1

Molecular Formula

C10H16OSn

Molecular Weight

270.94 g/mol

IUPAC Name

(4-methoxyphenyl)-trimethylstannane

InChI

InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H3;

InChI Key

PGTKMYURPOFONH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To trimethyltin chloride (1.71 g, 8.58 mmol, 1.00 equiv) in THF (50 mL) at 23° C. was added 4-methoxyphenylmagnesium bromide (0.50 M in THF, 34.3 mL, 17 mmol, 2.0 equiv). After stirring for 1.0 hr at 60° C., the reaction mixture was cooled to 0° C. and quenched with saturated aqueous NH4Cl (50 mL), and Et2O (50 mL) was added. The phases were separated and the aqueous phase was extracted with Et2O (2×50 mL). The combined organic phases were washed with brine (100 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by fractional distillation to afford 1.86 g of the title compound as a colorless oil (80% yield).
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
34.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

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